molecular formula C20H18N4O2 B11039314 3-imino-1-oxo-4-phenyl-2,3,7,8,9,10-hexahydro-1H-cyclohepta[5,6]pyrano[3,4-c]pyrrole-3a,10b(4H,6H)-dicarbonitrile

3-imino-1-oxo-4-phenyl-2,3,7,8,9,10-hexahydro-1H-cyclohepta[5,6]pyrano[3,4-c]pyrrole-3a,10b(4H,6H)-dicarbonitrile

Cat. No.: B11039314
M. Wt: 346.4 g/mol
InChI Key: MZOHOKKQMJOREC-UHFFFAOYSA-N
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Description

3-imino-1-oxo-4-phenyl-2,3,7,8,9,10-hexahydro-1H-cyclohepta[5,6]pyrano[3,4-c]pyrrole-3a,10b(4H,6H)-dicarbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound is notable for its potential bioactivity and its unique structural features, which make it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-imino-1-oxo-4-phenyl-2,3,7,8,9,10-hexahydro-1H-cyclohepta[5,6]pyrano[3,4-c]pyrrole-3a,10b(4H,6H)-dicarbonitrile can be achieved through multicomponent reactions. One common method involves the use of a one-pot Biginelli reaction, which combines an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst such as zinc chloride (ZnCl₂) in ethanol at elevated temperatures . This method is advantageous due to its operational simplicity, mild reaction conditions, and environmentally friendly nature.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: It can participate in nucleophilic substitution reactions, where nucleophiles replace a functional group in the compound.

    Cyclization: Intramolecular cyclization reactions can occur, leading to the formation of additional ring structures.

Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-imino-1-oxo-4-phenyl-2,3,7,8,9,10-hexahydro-1H-cyclohepta[5,6]pyrano[3,4-c]pyrrole-3a,10b(4H,6H)-dicarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its potential bioactivity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biological interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, bacterial infections, and inflammatory conditions.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-imino-1-oxo-4-phenyl-2,3,7,8,9,10-hexahydro-1H-cyclohepta[5,6]pyrano[3,4-c]pyrrole-3a,10b(4H,6H)-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 3-imino-1-oxo-4-phenyl-2,3,7,8,9,10-hexahydro-1H-cyclohepta[5,6]pyrano[3,4-c]pyrrole-3a,10b(4H,6H)-dicarbonitrile include other heterocyclic compounds with similar ring structures, such as:

  • 2-oxo-1,2,3,4-tetrahydropyrimidines
  • Thioxo-1,2,3,4-tetrahydropyrimidines
  • Imino-1,2,3,4-tetrahydropyrimidines

These compounds share some structural similarities but differ in their functional groups and specific bioactivities. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

5-amino-3-oxo-7-phenyl-8-oxa-4-azatricyclo[7.5.0.02,6]tetradeca-1(9),4-diene-2,6-dicarbonitrile

InChI

InChI=1S/C20H18N4O2/c21-11-19-14-9-5-2-6-10-15(14)26-16(13-7-3-1-4-8-13)20(19,12-22)17(23)24-18(19)25/h1,3-4,7-8,16H,2,5-6,9-10H2,(H2,23,24,25)

InChI Key

MZOHOKKQMJOREC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)OC(C3(C2(C(=O)N=C3N)C#N)C#N)C4=CC=CC=C4

Origin of Product

United States

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